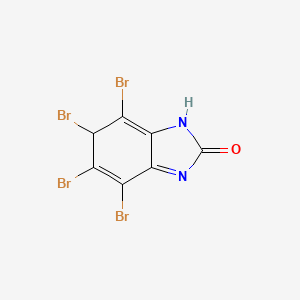
2H-Benzimidazol-2-one, 4,5,6,7-tetrabromo-1,3-dihydro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Benzimidazol-2-one, 4,5,6,7-tetrabromo-1,3-dihydro- is a brominated derivative of benzimidazolone This compound is part of the benzimidazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Benzimidazol-2-one, 4,5,6,7-tetrabromo-1,3-dihydro- typically involves the bromination of 1,3-dihydro-2H-benzimidazol-2-one. The bromination process can be carried out using bromine or bromine-containing reagents under controlled conditions. The reaction is usually performed in an inert solvent such as chloroform or dichloromethane at low temperatures to prevent over-bromination and degradation of the product.
Industrial Production Methods
Industrial production of this compound may involve a multi-step process starting from commercially available benzimidazole derivatives. The process includes:
Bromination: Introduction of bromine atoms into the benzimidazole ring.
Purification: Removal of by-products and unreacted starting materials through recrystallization or chromatography.
Quality Control: Ensuring the purity and consistency of the final product through analytical techniques such as NMR, IR, and mass spectrometry.
Chemical Reactions Analysis
Types of Reactions
2H-Benzimidazol-2-one, 4,5,6,7-tetrabromo-1,3-dihydro- can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium amide, thiourea, or alkoxide salts in polar solvents like DMF or DMSO.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield amino-substituted benzimidazolones, while oxidation can produce quinone derivatives.
Scientific Research Applications
2H-Benzimidazol-2-one, 4,5,6,7-tetrabromo-1,3-dihydro- has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its ability to inhibit specific enzymes and receptors, making it a candidate for drug development.
Industry: Utilized in the development of advanced materials, such as flame retardants and polymers.
Mechanism of Action
The mechanism of action of 2H-Benzimidazol-2-one, 4,5,6,7-tetrabromo-1,3-dihydro- involves its interaction with various molecular targets. The bromine atoms enhance its binding affinity to specific enzymes and receptors, leading to inhibition or activation of biological pathways. For example, it may inhibit tubulin polymerization, affecting cell division and growth.
Comparison with Similar Compounds
Similar Compounds
2H-Benzimidazol-2-one, 1,3-dihydro-: A non-brominated analog with similar core structure but different reactivity and applications.
5-Amino-1,3-dihydro-2H-benzimidazol-2-one: Contains an amino group instead of bromine atoms, leading to different biological activities.
2H-Benzimidazol-2-one, 1-[1-[1-(4-bromophenyl)ethyl]-4-piperidinyl]-1,3-dihydro-: A more complex derivative with additional functional groups.
Uniqueness
The presence of four bromine atoms in 2H-Benzimidazol-2-one, 4,5,6,7-tetrabromo-1,3-dihydro- makes it unique compared to its analogs
Properties
Molecular Formula |
C7H2Br4N2O |
|---|---|
Molecular Weight |
449.72 g/mol |
IUPAC Name |
4,5,6,7-tetrabromo-1,6-dihydrobenzimidazol-2-one |
InChI |
InChI=1S/C7H2Br4N2O/c8-1-2(9)4(11)6-5(3(1)10)12-7(14)13-6/h1H,(H,12,14) |
InChI Key |
UKERVJVWOGVDDS-UHFFFAOYSA-N |
Canonical SMILES |
C1(C(=C2C(=NC(=O)N2)C(=C1Br)Br)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















